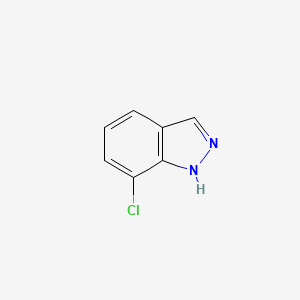

7-chloro-1H-indazole

Übersicht

Beschreibung

7-Chloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position of the indazole ring imparts unique chemical properties to this compound, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization and minimize byproduct formation .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 7 undergoes selective substitution under electron-deficient conditions. Key observations include:

-

Reactivity : The chloro group is replaced by nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) with catalytic bases like K₂CO₃ .

-

Regioselectivity : Substitution occurs exclusively at C7 due to the electron-withdrawing effect of the indazole nitrogen atoms, which activate the para-position .

Table 1: SNAr Reaction Conditions and Outcomes

| Nucleophile | Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| NH3 | DMF | K₂CO₃ | 80°C | 72 | |

| CH3ONa | DMSO | NaOH | 100°C | 65 |

Palladium-Catalyzed C–H Functionalization

This compound participates in oxidative cross-couplings via Pd catalysis, enabling direct arylation at the C3 position when electron-withdrawing groups (EWGs) are absent at C4 .

Key Mechanism Insights:

-

Directing Effects : EWGs at C4 (e.g., –NO₂, –CO₂Me) redirect reactivity to C7, but the native 7-chloro derivative favors C3 functionalization .

-

Catalytic System : Pd(OAc)₂ with phenanthroline ligands and Ag₂CO₃ as an oxidant achieves moderate yields (44–48%) in toluene .

Table 2: Pd-Catalyzed Arylation Performance

| Substrate | Coupling Partner | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Cl-1H-indazole | Benzene | Phenanthroline | 44 | |

| 7-Cl-1H-indazole | Toluene | Phenanthroline | 48 |

Oxidation and Reduction Pathways

-

Oxidation : The indazole ring resists oxidation under mild conditions, but strong oxidants (KMnO₄, CrO₃) selectively modify substituents. For example, the C6 carboxylic acid derivative forms via controlled oxidation.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole ring to indoline derivatives, though chlorine substitution slows reactivity.

Heterocyclic Ring Expansion

This compound serves as a precursor for fused heterocycles:

-

Cyclization : Reacts with α,β-unsaturated carbonyls under acidic conditions to form pyrazolo[1,5-a]quinazolines, bioactive scaffolds in drug discovery .

-

Cross-Dehydrogenative Coupling : Forms bis-indazole derivatives using Cu(I) catalysts, relevant for materials science .

Functional Group Interconversion

-

Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters at C3, enhancing solubility for biological assays.

-

Amide Formation : Couples with primary amines via EDCl/HOBt activation, yielding derivatives with improved pharmacokinetic profiles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Chloro-1H-indazole serves as a critical building block in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential in developing anti-cancer and anti-inflammatory drugs. Notably, indazole derivatives exhibit a wide range of biological activities, including:

- Anti-tumor activity : Research has shown that certain 1H-indazole derivatives possess potent inhibitory effects on tumor growth and proliferation .

- Antimicrobial properties : The compound has been investigated for its efficacy against various pathogens, making it a promising candidate for new antibiotic formulations .

Case Study: Indazole Derivatives in Cancer Therapy

A study examined the structure-activity relationship (SAR) of this compound derivatives, demonstrating that modifications at specific positions significantly enhanced their anti-cancer properties. For instance, introducing electron-withdrawing groups increased the potency against specific cancer cell lines .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals , particularly herbicides and pesticides. These formulations aim to enhance crop yield while minimizing environmental impact.

Table: Agrochemical Applications of this compound

| Application Type | Description | Example Compounds |

|---|---|---|

| Herbicides | Target specific weeds without harming crops | This compound-based formulations |

| Pesticides | Control pests effectively | Various indazole derivatives |

Material Science

This compound is being explored for its potential in material science , particularly in developing advanced materials such as polymers and coatings. These materials are characterized by improved durability and chemical resistance.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This has implications for creating more resilient materials for industrial applications .

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition . It aids researchers in understanding metabolic pathways and developing targeted therapies.

Example: Lactoperoxidase Inhibition

A study found that this compound inhibits lactoperoxidase, an enzyme with antimicrobial properties. This inhibition could provide insights into developing new antimicrobial agents .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard in various analytical techniques. Its role ensures accurate measurements and quality control in laboratory settings.

Wirkmechanismus

The mechanism of action of 7-chloro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and inflammation . The compound’s ability to bind to these targets and modulate their activity is attributed to its unique chemical structure and the presence of the chlorine atom at the 7th position.

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: Lacks the chlorine atom at the 7th position, resulting in different chemical properties and biological activities.

2H-Indazole: Another tautomeric form of indazole with distinct chemical behavior.

5-Chloro-1H-Indazole: Chlorine atom at the 5th position, leading to variations in reactivity and applications.

Uniqueness of 7-Chloro-1H-Indazole: The presence of the chlorine atom at the 7th position of the indazole ring in this compound imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships in medicinal chemistry .

Biologische Aktivität

7-Chloro-1H-indazole is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 7-position of the indazole ring. Its molecular formula is , with a molecular weight of approximately 152.58 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in medicinal chemistry.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways, contributing to its anticancer properties .

Inhibition of Kinases

Research indicates that this compound can inhibit the Akt kinase, which plays a crucial role in regulating cell growth and survival. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, effectively inhibiting the growth of various bacterial strains .

- Anticancer Properties : Its ability to induce apoptosis and inhibit cancer cell proliferation has been confirmed in several studies, making it a promising candidate for cancer therapy.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with inhibition rates reaching up to 35% at concentrations as low as 25 µM .

- Cancer Research : In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability of human cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammation Modulation : Another study highlighted the compound's ability to downregulate pro-inflammatory cytokines (TNF-α and IL-6) while upregulating anti-inflammatory markers (IL-10), indicating its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

7-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOYUQVNPTVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455690 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37435-12-4 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-chloro-1H-indazole a potent inhibitor of enzymes like polyphenol oxidase (PPO)?

A1: While the exact mechanism of inhibition by this compound is not fully elucidated in the provided research, the studies highlight its strong inhibitory effect on PPO. [, ] It's likely that this compound binds to the active site of PPO, hindering its interaction with its substrate and thus preventing enzymatic browning in foods like potatoes. [] Further research, including kinetic studies and potentially co-crystallization experiments, could provide a clearer understanding of the binding interactions and mechanism of inhibition.

Q2: How does the inhibitory effect of this compound on Lactoperoxidase (LPO) compare to its effect on PPO?

A2: Both studies demonstrate that this compound acts as an inhibitor for both LPO and PPO. [, ] Interestingly, it shows significantly stronger inhibition of PPO with a Ki value of 0.15 ± 0.04 mM compared to its effect on LPO (Ki: 21.05 ± 4.62 µM). [, ] This difference in Ki values suggests that this compound might have a higher binding affinity for PPO or interacts differently with the active sites of these two enzymes. Further research is needed to explore the structural basis for this difference in inhibitory potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.